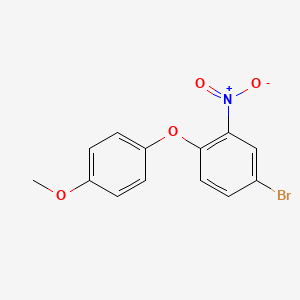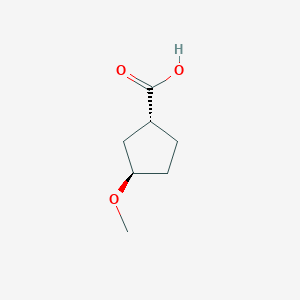
(1R,3R)-3-Methoxycyclopentane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with a methoxy group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, followed by methoxylation and carboxylation reactions. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, followed by the introduction of the methoxy group using methanol and an acid catalyst. The final carboxylation step can be achieved using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals or as a starting material for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (1R,3R)-3-Methoxycyclopentane-1-carboxylic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity or function. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its interactions and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,3R)-3-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
(1R,3R)-3-Ethoxycyclopentane-1-carboxylic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(1R,3R)-3-Methoxycyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions in various chemical and biological contexts
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(1R,3R)-3-methoxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
InChI-Schlüssel |
PJEAKWXFTMRJMA-PHDIDXHHSA-N |
Isomerische SMILES |
CO[C@@H]1CC[C@H](C1)C(=O)O |
Kanonische SMILES |
COC1CCC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



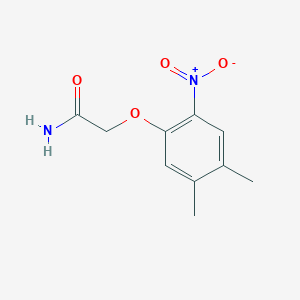
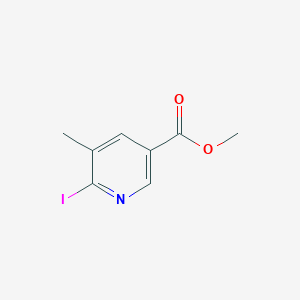
![6-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13006190.png)
![Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)
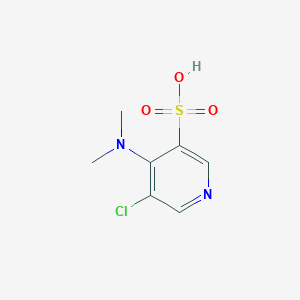
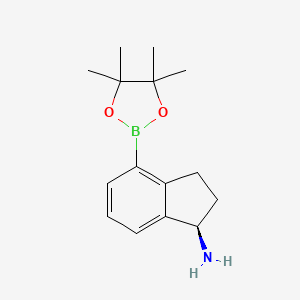
![tert-butyl (3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006208.png)
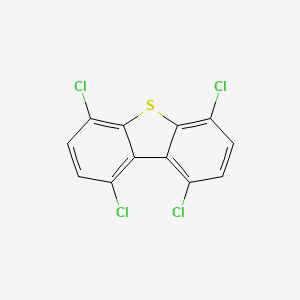
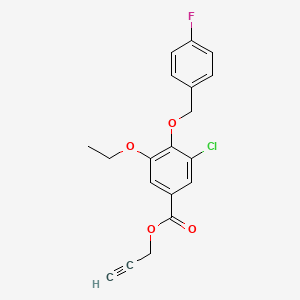
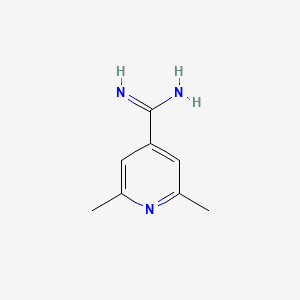
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B13006234.png)
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13006241.png)
